Regioselective Cross-Coupling Derivatization
The 6-bromo substitution pattern on the indazole core of 6-Bromo-5-ethoxy-1H-indazole provides a specific and predictable site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings [1]. This is in contrast to the alternative regioisomer, 5-Bromo-6-methoxy-1H-indazole (CAS 152626-78-3), where the bromine is located at the 5-position. The different positions of the halogen atoms confer distinct reactivity and regioselectivity, making each isomer uniquely suited for the synthesis of different final target molecules .
| Evidence Dimension | Regioselectivity for Cross-Coupling Reactions |
|---|---|
| Target Compound Data | Bromine atom at the 6-position |
| Comparator Or Baseline | 5-Bromo-6-methoxy-1H-indazole (Bromine at the 5-position) |
| Quantified Difference | Different site of reactivity |
| Conditions | Standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) |
Why This Matters
The precise location of the bromine substituent is critical for the planned synthesis of specific analogs in a medicinal chemistry program; selecting the correct isomer avoids off-target synthesis and saves significant time and resources.
- [1] El Kazzouli, S., & Guillaumet, G. (2018). L'INDAZOLE ET SES DERIVES : SYNTHESES, REACTIVITES ET PROPRIETES BIOLOGIQUES. *Revue Marocaine des Sciences Agronomiques et Vétérinaires*. View Source
